1-(2-Pyrrolidin-1-yl-ethyl)-[1,4]diazepane
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Description
1-(2-Pyrrolidin-1-yl-ethyl)-[1,4]diazepane , also known as hexahydro-1-[2-(1-pyrrolidinyl)ethyl]-1H-1,4-diazepine , is a nitrogen-containing heterocyclic compound. Its chemical formula is C₁₁H₂₃N₃ with a molecular weight of 197.32 g/mol . The compound features a pyrrolidine ring fused to a diazepane ring, resulting in a bicyclic structure.
Synthesis Analysis
-
Ring Construction from Precursors
- Researchers have reported the synthesis of this compound by assembling the rings from different cyclic or acyclic precursors. Reaction conditions and synthetic routes vary, but the goal is to form the fused bicyclic system .
- Notably, steric factors play a crucial role in determining the biological activity of the resulting compounds .
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Functionalization of Preformed Pyrrolidine Rings
Molecular Structure Analysis
The compound’s structure consists of a six-membered diazepane ring fused to a five-membered pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule, and its non-planarity (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .
Mechanism of Action
The precise mechanism of action for this compound remains an area of ongoing research. Given its structural features, it may interact with biological targets through stereoselective binding to proteins. Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles .
properties
CAS RN |
885952-61-4 |
---|---|
Molecular Formula |
C11H23N3 |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)-1,4-diazepane |
InChI |
InChI=1S/C11H23N3/c1-2-7-13(6-1)10-11-14-8-3-4-12-5-9-14/h12H,1-11H2 |
InChI Key |
ATVGWOPOYPGTTE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCN2CCCNCC2 |
Canonical SMILES |
C1CCN(C1)CCN2CCCNCC2 |
Origin of Product |
United States |
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